Synthesis Pathway and Methodological Guide for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid
Synthesis Pathway and Methodological Guide for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid
Introduction & Chemical Significance
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly functionalized 1[2]. The core structure—a 5-methylnicotinic acid substituted at the 6-position with a piperazine derivative—is a privileged pharmacophore in modern medicinal chemistry. It is most notably featured in cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as 3[3].
The structural logic of this building block is rooted in precise conformational control. The introduction of the 5-methyl group on the pyridine ring induces significant A1,3 steric strain against the adjacent piperazine ring. This steric clash forces the piperazine out of coplanarity with the pyridine core. This "rigid-yet-flexible" conformation dramatically enhances kinase selectivity by perfectly orienting the molecule within the ATP-binding pocket while4 to other kinases like CDK1 or CDK2[4].
Furthermore, the N-formyl group on the piperazine serves a dual purpose. In synthetic workflows, it acts as a robust, atom-economical protecting group that survives mild basic and acidic conditions. In drug design, the formyl carbonyl acts as a critical hydrogen-bond acceptor, probing specific interactions with backbone amides in target protein active sites.
Retrosynthetic Analysis & Pathway Design
The synthesis of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid relies on two highly reliable and scalable transformations: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective ester hydrolysis.
The target molecule is disconnected at the C6–N bond, leading back to two commercially available precursors: and . The choice of an SNAr reaction over transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is deliberate. The 6-chloro position of the pyridine ring is highly electrophilic,5[5]. This allows for a metal-free coupling, which is highly advantageous in pharmaceutical synthesis to avoid heavy metal contamination in the final Active Pharmaceutical Ingredient (API).
Synthesis pathway of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.
Step-by-Step Experimental Protocols
Step-by-step experimental workflow for synthesis and isolation.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling of methyl 6-chloro-5-methylnicotinate and 1-formylpiperazine. Causality & Logic: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing with the secondary amine of 1-formylpiperazine. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr mechanisms.
Table 1: Reagent Stoichiometry for Step 1
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Methyl 6-chloro-5-methylnicotinate | 185.61 | 1.0 | Electrophile |
| 1-Formylpiperazine | 114.15 | 1.2 | Nucleophile |
| DIPEA | 129.24 | 2.0 | Acid Scavenger |
| DMF | 73.09 | 10 Vol | Solvent |
Protocol:
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Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 6-chloro-5-methylnicotinate (1.0 eq) and DMF (10 Vol).
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Add 1-formylpiperazine (1.2 eq) and DIPEA (2.0 eq) to the stirring solution at room temperature.
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Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12 hours. Monitor reaction progression via LC-MS or TLC until the electrophile is completely consumed.
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Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (30 Vol).
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Extract the aqueous layer with Ethyl Acetate (3 x 15 Vol). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Chemoselective Saponification
Objective: Hydrolysis of the methyl ester to the carboxylic acid while preserving the N-formyl group. Causality & Logic: A mixed solvent system of THF/MeOH/H2O (3:1:1) is employed to ensure complete dissolution of both the lipophilic organic intermediate and the inorganic LiOH. The reaction is strictly kept at room temperature to prevent the thermodynamic cleavage of the formamide moiety, ensuring chemoselectivity.
Table 2: Reagent Stoichiometry for Step 2
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Intermediate Ester | 263.29 | 1.0 | Substrate |
| LiOH·H2O | 41.96 | 3.0 | Hydrolyzing Agent |
| THF/MeOH/H2O (3:1:1) | N/A | 15 Vol | Solvent System |
| 1M HCl (aq) | 36.46 | As needed | Acidifying Agent |
Protocol:
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Dissolve the intermediate ester (1.0 eq) in the THF/MeOH/H2O solvent mixture (15 Vol) in a round-bottom flask.
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Add LiOH·H2O (3.0 eq) in one portion. Stir the resulting mixture vigorously at room temperature (20-25°C) for 4-6 hours.
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Monitor by TLC/LC-MS. Upon complete disappearance of the ester, concentrate the mixture under reduced pressure to remove THF and MeOH.
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Dilute the remaining aqueous layer with water (10 Vol) and cool to 0-5°C in an ice bath.
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Slowly add 1M aqueous HCl dropwise while stirring until the pH reaches 3-4. A white to off-white precipitate of the target carboxylic acid will form.
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Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 5 Vol), and dry in a vacuum oven at 45°C to constant weight.
Analytical Characterization & Quality Control
To establish a self-validating experimental system, the isolated product must be characterized to confirm both identity and purity.
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LC-MS: The theoretical exact mass for C12H15N3O3 is 249.11. The expected mass spectrum should exhibit a prominent [M+H]+ peak at m/z 250.1 .
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1H NMR (400 MHz, DMSO-d6):
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δ ~13.0 ppm (br s, 1H, COOH)
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δ ~8.6 ppm (d, 1H, Pyridine C2-H)
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δ ~8.1 ppm (s, 1H, Formyl CHO)
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δ ~7.9 ppm (d, 1H, Pyridine C4-H)
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δ ~3.5-3.3 ppm (m, 8H, Piperazine CH2 )
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δ ~2.3 ppm (s, 3H, Pyridine CH3 )
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Note: The presence of the formyl group often leads to the observation of rotamers in the NMR spectrum at room temperature, which may present as broadened or duplicated signals for the piperazine protons.
References
Sources
- 1. Aryl–Heteroalicyclic Hybrid Scaffolds in Medicinal Chemistry: Structure, Properties, and Drug Applications - AiFChem [aifchem.com]
- 2. Aryl–Heteroalicyclic Hybrid Scaffolds in Medicinal Chemistry: Structure, Properties, and Drug Applications - AiFChem [aifchem.com]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
